![molecular formula C15H11BrCl2N2O2 B5768122 N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5768122.png)
N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and industry. This compound is also known as BDEA and belongs to the class of benzamides.
Mécanisme D'action
The mechanism of action of N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. BDEA also inhibits the production of inflammatory cytokines, which are responsible for causing inflammation in the body.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It can induce apoptosis in cancer cells, which leads to their death. BDEA also reduces the production of reactive oxygen species, which are responsible for causing oxidative damage to cells. Additionally, it has been found to reduce the levels of pro-inflammatory cytokines in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide in lab experiments is its potent anticancer activity. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using BDEA is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions that can be explored with regards to N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide. One potential direction is to investigate its potential applications in the treatment of other diseases such as neurodegenerative disorders. Another direction is to explore its potential use as an agricultural pesticide. Additionally, further research can be done to optimize the synthesis method of BDEA to improve its yield and purity.
In conclusion, this compound is a promising chemical compound that has potential applications in various fields such as medicine, agriculture, and industry. Its potent anticancer and anti-inflammatory properties make it a valuable compound for further research and development.
Méthodes De Synthèse
The synthesis of N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide involves the reaction of 2-(2,4-dichlorophenyl)ethanamine with 2-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then treated with ammonia to obtain the final compound.
Applications De Recherche Scientifique
N'-[(2-bromobenzoyl)oxy]-2-(2,4-dichlorophenyl)ethanimidamide has been extensively studied for its potential applications in the field of medicine. It has been found to exhibit anticancer activity by inhibiting the growth of cancer cells. BDEA has also been shown to have anti-inflammatory properties and can be used to treat inflammatory diseases such as rheumatoid arthritis.
Propriétés
IUPAC Name |
[(Z)-[1-amino-2-(2,4-dichlorophenyl)ethylidene]amino] 2-bromobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrCl2N2O2/c16-12-4-2-1-3-11(12)15(21)22-20-14(19)7-9-5-6-10(17)8-13(9)18/h1-6,8H,7H2,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNRXJRKXDYHGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)ON=C(CC2=C(C=C(C=C2)Cl)Cl)N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)O/N=C(/CC2=C(C=C(C=C2)Cl)Cl)\N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrCl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

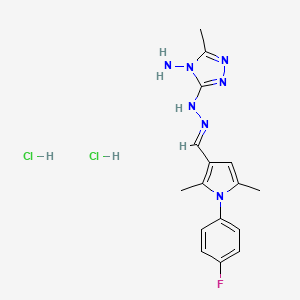
![methyl 2-{[3-(4-chlorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5768045.png)

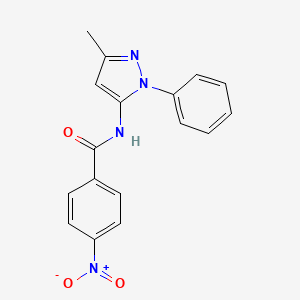
![3-(4-bromophenyl)-5-[(4-fluorophenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5768060.png)


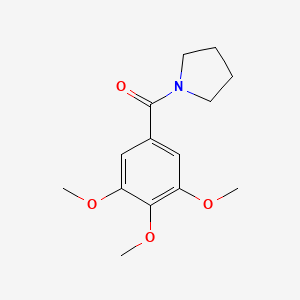
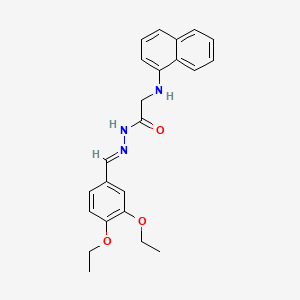
![2-[(2,6-dichlorobenzyl)thio]acetamide](/img/structure/B5768095.png)
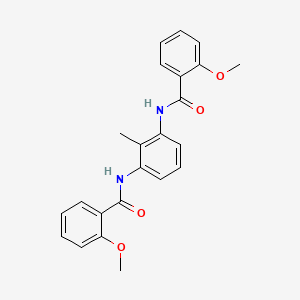
![N-(2-methoxyethyl)-7,7-dimethyl-2-(methylthio)-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5768103.png)
![N-{4-[N-(4-bromobenzoyl)ethanehydrazonoyl]phenyl}-N'-phenylthiourea](/img/structure/B5768111.png)
